molecular formula C14H33NO4Si3 B093576 L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester CAS No. 15985-07-6

L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester

Cat. No. B093576
CAS RN: 15985-07-6
M. Wt: 363.67 g/mol
InChI Key: STTWTJDZFSSNFS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a chemical compound that is widely used in scientific research. It is a derivative of glutamic acid, an amino acid that is found in many proteins. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a building block for peptide synthesis, and as a tool for studying biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is not well understood. However, it is believed to act as a prodrug for glutamic acid, which is an important neurotransmitter in the central nervous system. This compound may also have other biological activities, such as the ability to modulate protein synthesis.

Biochemical And Physiological Effects

L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has been shown to have a variety of biochemical and physiological effects. It has been found to enhance the release of glutamate in the brain, which may be involved in the regulation of neurotransmission. It may also have an effect on protein synthesis, although the exact mechanism of action is not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester in lab experiments is its ability to act as a prodrug for glutamic acid. This allows researchers to study the effects of glutamate without directly administering the neurotransmitter. One limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester. One area of interest is its potential role in the regulation of protein synthesis. This compound may also have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the biological activities of this compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is typically achieved through the reaction of glutamic acid with trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. This reaction results in the formation of the bis(trimethylsilyl) ester of glutamic acid, which can be purified through various methods, such as chromatography.

Scientific Research Applications

L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is commonly used in scientific research as a reagent for organic synthesis and as a building block for peptide synthesis. It is also used as a tool for studying biochemical and physiological processes, such as the role of glutamate in neurotransmission and the regulation of protein synthesis.

properties

CAS RN

15985-07-6

Product Name

L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester

Molecular Formula

C14H33NO4Si3

Molecular Weight

363.67 g/mol

IUPAC Name

bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)pentanedioate

InChI

InChI=1S/C14H33NO4Si3/c1-20(2,3)15-12(14(17)19-22(7,8)9)10-11-13(16)18-21(4,5)6/h12,15H,10-11H2,1-9H3/t12-/m0/s1

InChI Key

STTWTJDZFSSNFS-LBPRGKRZSA-N

Isomeric SMILES

C[Si](C)(C)N[C@@H](CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C

SMILES

C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C

synonyms

N-(Trimethylsilyl)-L-glutamic acid bis(trimethylsilyl) ester

Origin of Product

United States

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